molecular formula C15H17N3O3S2 B2400622 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide CAS No. 865182-43-0

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide

Cat. No.: B2400622
CAS No.: 865182-43-0
M. Wt: 351.44
InChI Key: XYFDVMWKTWTTMD-ICFOKQHNSA-N
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Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide is a complex organic compound with the molecular formula C15H17N3O3S2 and a molecular weight of 351.44

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide typically involves a multi-step process. One common method includes the reaction of prop-2-ynylsulfonium salts with N-ylides, leading to the formation of the benzothiazole ring system . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzothiazole ring system can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Uniqueness

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide is unique due to its specific combination of functional groups and structural features. The presence of the prop-2-ynyl group and the sulfamoyl group provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(23(16,20)21)10-13(12)22-15/h2,7-8,10H,3,5-6,9H2,1H3,(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDVMWKTWTTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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